5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxoethoxy linkage, and a methylisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a methoxybenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Condensation Reaction: The acylated product undergoes a condensation reaction with an appropriate isoquinoline derivative.
Oxidation: The intermediate product is then oxidized to introduce the oxoethoxy group.
Methylation: Finally, the compound is methylated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyamphetamine
Uniqueness
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses a unique oxoethoxy linkage that may enhance its interaction with biological targets .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-11-10-15-16(19(20)22)4-3-5-18(15)24-12-17(21)13-6-8-14(23-2)9-7-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOJVQSMBKENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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